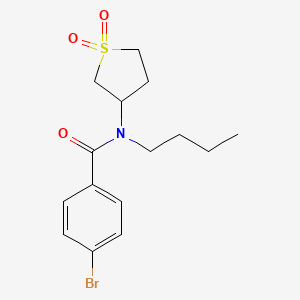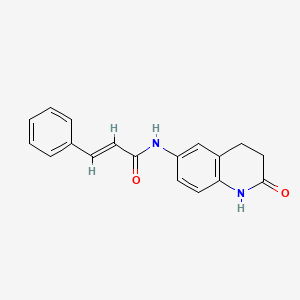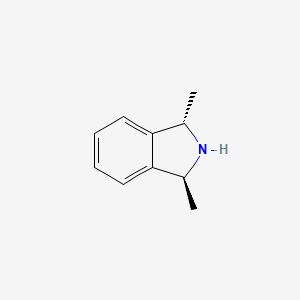
(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole is a chiral compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The specific stereochemistry of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-substituted phthalimides with appropriate alkylating agents. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of chiral catalysts or chiral auxiliaries can help in achieving the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced isoindole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl groups, leading to the formation of various substituted isoindole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of isoindole.
Reduction: Reduced isoindole derivatives.
Substitution: Substituted isoindole derivatives with various functional groups.
Applications De Recherche Scientifique
(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their therapeutic effects.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways.
Comparaison Avec Des Composés Similaires
(1S,3R)-1,3-Dimethyl-2,3-dihydro-1H-isoindole: A diastereomer with different stereochemistry.
1,3-Dimethyl-2,3-dihydro-1H-isoindole: Without specific stereochemistry.
1-Methyl-2,3-dihydro-1H-isoindole: A similar compound with one less methyl group.
Uniqueness: (1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This stereochemistry can lead to different biological activities and properties compared to its diastereomers and other similar compounds.
Propriétés
IUPAC Name |
(1S,3S)-1,3-dimethyl-2,3-dihydro-1H-isoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-8,11H,1-2H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGGVSXGSNMCBG-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C(N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2[C@@H](N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Spiro[2.2]pentan-1-ylmethanamine](/img/structure/B2533135.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2533139.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2533140.png)
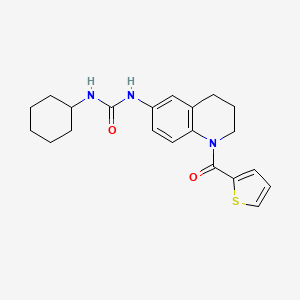
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2533145.png)
![N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2533146.png)

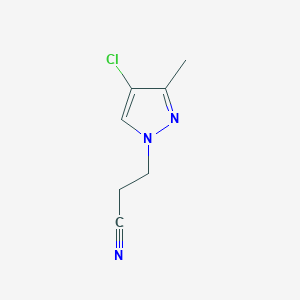
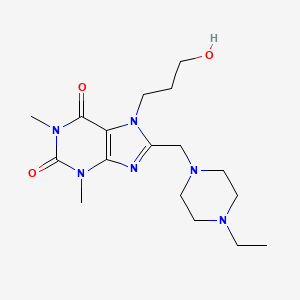
![Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2533151.png)
![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)
